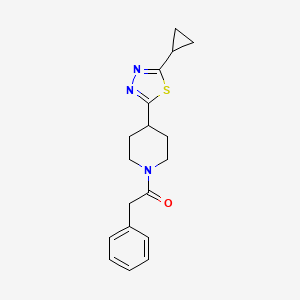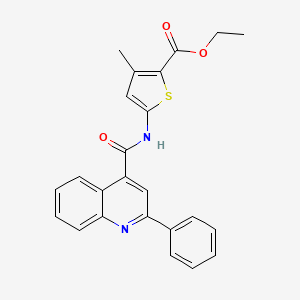![molecular formula C14H17N3O4 B2452605 2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid CAS No. 2138104-64-8](/img/structure/B2452605.png)
2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of a triazole ring and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid typically involves the reaction of 2,5-dimethoxyphenyl azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, also known as the “click” reaction. The reaction proceeds as follows:
Formation of 2,5-Dimethoxyphenyl Azide: This is achieved by reacting 2,5-dimethoxyaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
Click Reaction: The azide is reacted with an alkyne (such as propargyl alcohol) in the presence of a copper catalyst to form the triazole ring.
Final Product Formation: The resulting triazole is then subjected to further reactions to introduce the propanoic acid moiety, typically through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the click reaction and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated triazole derivatives.
科学的研究の応用
2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new polymers and materials with unique properties.
作用機序
The mechanism of action of 2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amide or ester functionalities, allowing the compound to mimic or inhibit the activity of natural substrates. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- **2-[4-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]acetic acid
- **2-[4-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]butanoic acid
- **2-[4-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]propanoic acid
Uniqueness
2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid is unique due to the presence of the 2-methylpropanoic acid moiety, which can influence its chemical reactivity and biological activity. The combination of the triazole ring and the dimethoxyphenyl group also provides a distinct structural framework that can be exploited for various applications.
特性
IUPAC Name |
2-[4-(2,5-dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,13(18)19)17-8-11(15-16-17)10-7-9(20-3)5-6-12(10)21-4/h5-8H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTFCYTYSJYMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(N=N1)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2452525.png)

![1-(prop-2-yn-1-yl)-N-{1-[3-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2452531.png)


![1-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2452534.png)

![N-[(2-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2452536.png)
![2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B2452537.png)

![propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2452542.png)

![6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452544.png)
